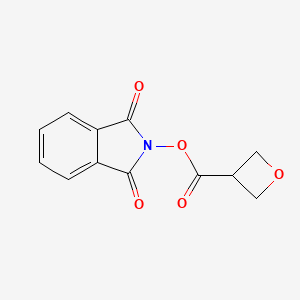
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used as a building block in the synthesis of more complex molecules .
Méthodes De Préparation
The synthesis of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation . This method is efficient for aliphatic amines but may require alternative pathways for less nucleophilic aromatic amines . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . Additionally, it is used in the development of antimicrobial agents due to its ability to form hydrogen bonds with biological receptors . In industry, it is utilized in the production of agrochemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with molecular targets and pathways within cells. The triazole ring allows the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents and specific applications. For example, fluconazole is an antifungal agent, while anastrozole is used in the treatment of breast cancer .
Propriétés
Formule moléculaire |
C10H20N4 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-4-6-8-12-10(14-13-8)9(11)7(3)5-2/h7,9H,4-6,11H2,1-3H3,(H,12,13,14) |
Clé InChI |
MQUPHBNYQGRYJV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NN1)C(C(C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)
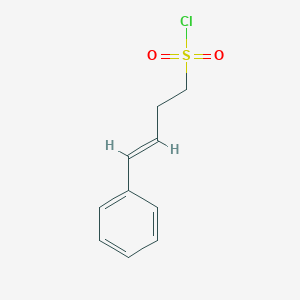
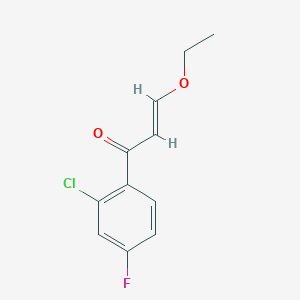
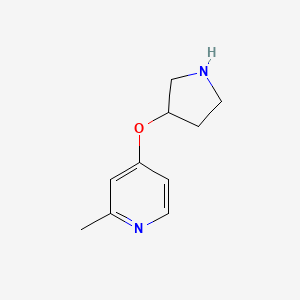
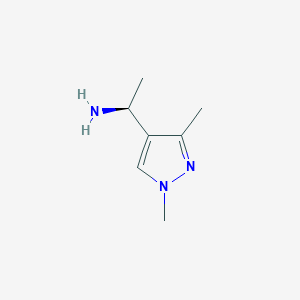
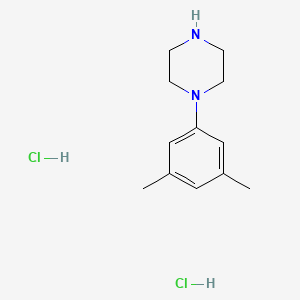
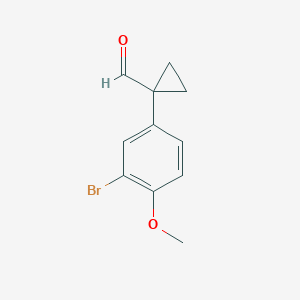
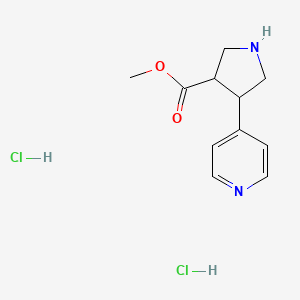

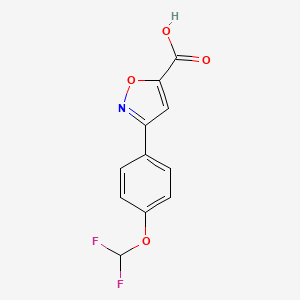
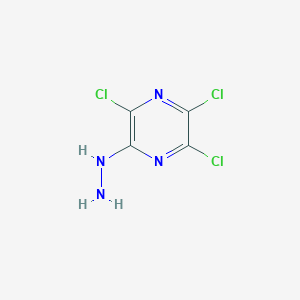
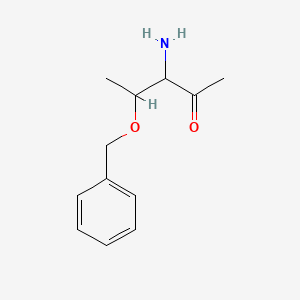
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)
